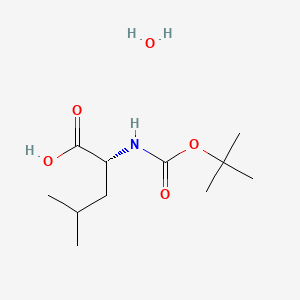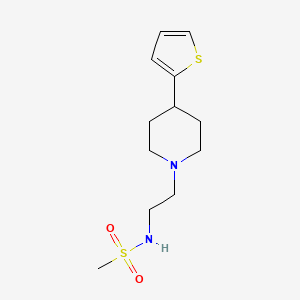
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,6-dimethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that contains a dimethylamino group attached to a phenyl group, which is further connected to a propyl group. The other part of the molecule contains a 2,6-dimethylphenyl group attached to an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The presence of the phenyl rings could lead to a planar structure, while the propyl and oxalamide groups could add some three-dimensionality .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its constituent groups. For example, the dimethylamino group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar oxalamide group could make it more soluble in polar solvents .Scientific Research Applications
Organic Synthesis and Ligand Efficacy
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) showcased effectiveness as a ligand in copper-catalyzed coupling reactions, outperforming previously reported ligands. Utilizing minimal catalytic quantities, this compound facilitated the synthesis of internal alkynes from (hetero)aryl halides and 1-alkynes, thereby demonstrating its utility in creating diverse molecular architectures (Chen et al., 2023).
Enhancement of Fluorescence Properties
The study of substituted stilbenes, including analogs related to N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,6-dimethylphenyl)oxalamide, highlighted the "amino conjugation effect". This effect, observed upon introducing N-phenyl substituents, results in more planar ground-state geometries, leading to significant shifts in absorption and fluorescence spectra. Such modifications enhance the fluorescence quantum yields, underscoring the compound's potential in developing materials with desirable optical properties (Yang, Chiou, & Liau, 2002).
Catalytic Hydroxylation Reactions
In a study focusing on hydroxylation reactions, a combination involving Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide proved to be an efficient catalytic system. This system facilitated the hydroxylation of a variety of (hetero)aryl halides, including those with electron-donating and -withdrawing groups, under mild conditions. The methodology enabled the synthesis of phenols and hydroxylated heteroarenes with good to excellent yields, highlighting the role of oxalamide derivatives in catalytic transformations (Xia et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-7-5-8-16(2)19(15)23-21(26)20(25)22-14-6-9-17-10-12-18(13-11-17)24(3)4/h5,7-8,10-13H,6,9,14H2,1-4H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKFJOBDHVPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,6-dimethylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

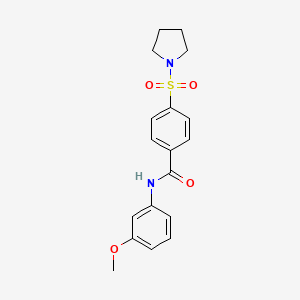
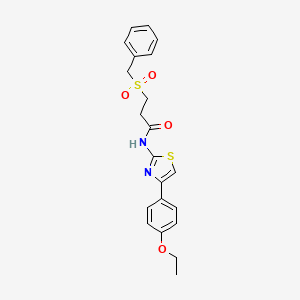

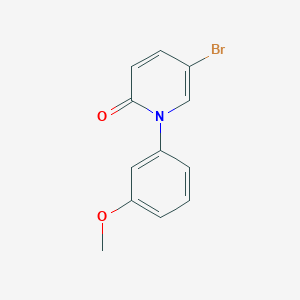

![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)
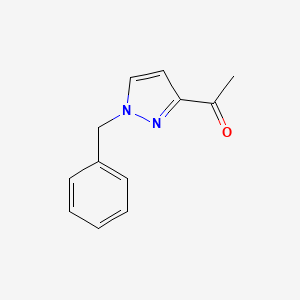
![(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2979931.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)
![(2S)-3-methyl-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid](/img/structure/B2979934.png)
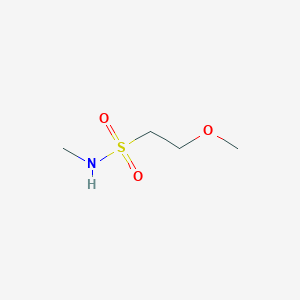
![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)
